(1-methyl-1H-indol-3-yl)(1-pyrrolidinyl)methanone
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Overview
Description
(1-methyl-1H-indol-3-yl)(1-pyrrolidinyl)methanone is a useful research compound. Its molecular formula is C14H16N2O and its molecular weight is 228.295. The purity is usually 95%.
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Scientific Research Applications
Synthetic Cannabinoid Analysis
“(1-methyl-1H-indol-3-yl)(1-pyrrolidinyl)methanone,” also known as UR-144, has been extensively studied for its effects as a synthetic cannabinoid. It was identified in numerous legal highs seized from the global drug market since 2012, gaining popularity as an alternative to cannabis. The compound was analyzed in blood samples of 39 cases, showing a range of physiological effects including slurred speech, dilated pupils, and euphoria. This study underscores the compound’s psychoactive properties and its relevance in forensic science (Adamowicz et al., 2017).
Methanol Synthesis and Decomposition
In the context of energy conservation, research has explored the synthesis and decomposition reactions of methanol, highlighting its role in thermal energy transport systems. This process, involving the carbonylation of methanol to methyl formate followed by hydrogenolysis, demonstrates the compound’s utility in recovering wasted or unused discharged heat for thermal energy demands in residential and commercial areas. The study focuses on developing catalysts and reactors for efficient methanol synthesis, contributing to sustainable energy solutions (Qiusheng Liu et al., 2002).
Methadone Metabolomics
While not directly mentioning “this compound,” research on methadone’s metabolomics provides insight into the metabolism of structurally related compounds. Methadone, metabolized primarily through the cytochrome P450 system, generates a variety of metabolites through pathways that may be relevant to the metabolism of other complex organic compounds. Understanding these pathways can inform the pharmacokinetics and toxicology of related substances (Dinis-Oliveira, 2016).
Methanogenic Archaea and Methanotrophs
Studies on methanogenic archaea and methanotrophs delve into microbial processes that could be indirectly relevant to the research and application of “this compound.” These microorganisms play crucial roles in methane production and oxidation, processes that are part of global carbon cycling and have implications for bioenergy and carbon sequestration technologies. The research explores the ecology, characteristics, and potential biotechnological applications of these microorganisms (Saengkerdsub & Ricke, 2014; Strong et al., 2015).
Catalysis and Chemical Transformations
Further research has focused on catalysis and chemical transformations, such as the reforming of methanol, which could be relevant to the synthesis or modification of “this compound.” These studies provide insights into the development of catalysts and reaction mechanisms for efficient chemical synthesis, offering potential pathways for the creation or modification of complex organic molecules, including synthetic cannabinoids (Yong et al., 2013).
Mechanism of Action
Target of Action
Indole derivatives, which include (1-methyl-1h-indol-3-yl)(1-pyrrolidinyl)methanone, are known to interact with various biological targets, including enzymes and receptors, contributing to their diverse biological activities .
Mode of Action
It’s worth noting that indole derivatives have been found to inhibit tubulin polymerization, a crucial process in cell division . This suggests that this compound might interact with its targets in a similar manner, leading to changes in cellular processes.
Result of Action
Based on the potential inhibitory effect on tubulin polymerization, it can be inferred that this compound might induce cell cycle arrest, specifically at the g2/m phase, and potentially lead to cell apoptosis .
Properties
IUPAC Name |
(1-methylindol-3-yl)-pyrrolidin-1-ylmethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O/c1-15-10-12(11-6-2-3-7-13(11)15)14(17)16-8-4-5-9-16/h2-3,6-7,10H,4-5,8-9H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YVDDBDUTVXISBZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C2=CC=CC=C21)C(=O)N3CCCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.